![molecular formula C14H12N2O B3984279 1-allyl-2-(2-furyl)-1H-benzimidazole](/img/structure/B3984279.png)
1-allyl-2-(2-furyl)-1H-benzimidazole
Overview
Description
1-allyl-2-(2-furyl)-1H-benzimidazole, also known as AFBI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound belongs to the benzimidazole family and contains a furan ring and an allyl group.
Scientific Research Applications
1-allyl-2-(2-furyl)-1H-benzimidazole has been shown to have potential therapeutic applications in various scientific research studies. It has been investigated as an anticancer agent, an antimicrobial agent, and an anti-inflammatory agent. Additionally, it has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 1-allyl-2-(2-furyl)-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in the development and progression of cancer, microbial infections, and inflammation. Studies have shown that the compound can induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits low toxicity and has no significant adverse effects on normal cells. It has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, it has been reported to have a synergistic effect when combined with other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-allyl-2-(2-furyl)-1H-benzimidazole in laboratory experiments is its relatively simple synthesis method and moderate to good yields. Additionally, the compound has shown promising results in various scientific research studies. However, one of the limitations is that the mechanism of action is not fully understood, and further studies are needed to elucidate its biological activity and potential therapeutic applications.
Future Directions
There are several possible future directions for research on 1-allyl-2-(2-furyl)-1H-benzimidazole. One potential direction is to investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to explore its potential in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of the compound.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research studies. Its simple synthesis method, low toxicity, and potential therapeutic applications make it an attractive candidate for further investigation. Future research should focus on elucidating its mechanism of action and exploring its potential in the treatment of various diseases.
properties
IUPAC Name |
2-(furan-2-yl)-1-prop-2-enylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h2-8,10H,1,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZNFVRSVHLZIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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